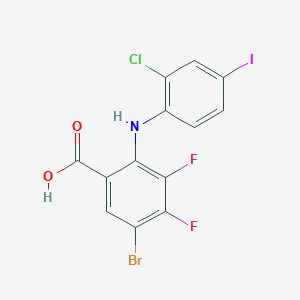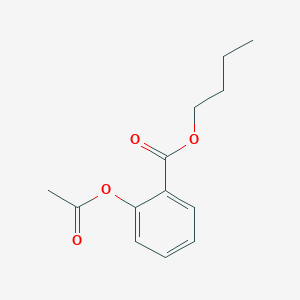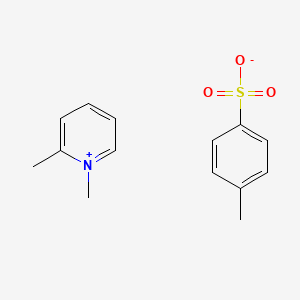![molecular formula C12H10Cl2N2 B8259861 5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B8259861.png)
5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Dichloro-2,2’-diaminodiphenyl is an organic compound with the molecular formula C12H10Cl2N2 It is a derivative of diphenylamine, where two chlorine atoms are substituted at the 5 and 5’ positions, and two amino groups are substituted at the 2 and 2’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dichloro-2,2’-diaminodiphenyl typically involves the chlorination of 2,2’-diaminodiphenyl. One common method is the reaction of 2,2’-diaminodiphenyl with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 5’ positions.
Industrial Production Methods
In an industrial setting, the production of 5,5’-Dichloro-2,2’-diaminodiphenyl can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same chlorination reaction but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Dichloro-2,2’-diaminodiphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
5,5’-Dichloro-2,2’-diaminodiphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,5’-Dichloro-2,2’-diaminodiphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dichloro-4,4’-diaminodiphenyl: Similar structure but different substitution pattern.
3,3’-Dichloro-2,2’-diaminodiphenyl: Another isomer with chlorine atoms at different positions.
4,4’-Dichloro-2,2’-diaminodiphenyl: Chlorine atoms are substituted at the 4 and 4’ positions.
Uniqueness
5,5’-Dichloro-2,2’-diaminodiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other isomers may not be as effective.
Propiedades
IUPAC Name |
2-(2-amino-5-chlorophenyl)-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHUPQHLDYRCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate;octahydrate](/img/structure/B8259779.png)



![7-(Difluoromethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8259807.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Bis(3,5-di-tert-butylphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8259811.png)








